(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester

CAS No.: 448212-00-8

Cat. No.: VC7216550

Molecular Formula: C12H21BO4

Molecular Weight: 240.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 448212-00-8 |

|---|---|

| Molecular Formula | C12H21BO4 |

| Molecular Weight | 240.11 |

| IUPAC Name | ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate |

| Standard InChI | InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+ |

| Standard InChI Key | DFGFDUCQEBGHBQ-CMDGGOBGSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C |

Introduction

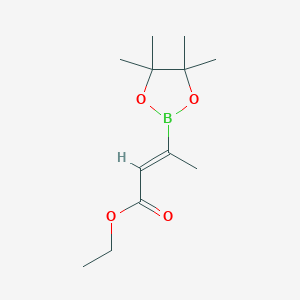

Chemical Structure and Fundamental Properties

The IUPAC name of this compound is ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate, reflecting its esterified boronic acid backbone and stereospecific (Z)-configuration. The molecular structure integrates a pinacol boronate group, which stabilizes the boron atom through chelation, and an ethoxy-oxobutene chain that contributes to its electrophilic character .

Table 1: Key Chemical Properties

The (Z)-stereochemistry is critical for its reactivity, as the spatial arrangement of substituents influences regioselectivity in cross-coupling reactions. The pinacol ester group () enhances boron’s electrophilicity while preventing hydrolysis, a common issue with unprotected boronic acids .

Synthesis and Preparation

The synthesis of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester typically proceeds via a two-step process:

-

Formation of the Boronic Acid Intermediate: (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid is generated through a palladium-catalyzed borylation of the corresponding halide or triflate precursor.

-

Esterification: The intermediate reacts with ethanol under acidic conditions to yield the final ethyl ester.

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(PPh) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 60–80°C | |

| Yield | 70–85% |

The reaction is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the boron center. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a key partner in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation between aryl halides and boronic esters. Its pinacol group enhances stability, enabling reactions in aqueous or protic solvents. For example, coupling with 4-bromoanisole produces biaryl structures central to pharmaceutical agents:

The (Z)-configuration ensures minimal steric hindrance, improving reaction efficiency.

Stock solutions should avoid repeated freeze-thaw cycles to prevent degradation. For long-term storage, aliquoting into single-use vials is advised .

Future Research Directions

-

Expanding Cross-Coupling Applications: Investigating its use in photoredox or electrochemical couplings.

-

Biological Activity Profiling: Screening against enzyme targets to identify therapeutic potential.

-

Formulation Optimization: Developing lyophilized or nanoparticle-encapsulated forms for enhanced stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume